molecular formula C15H15ClN2S2 B10865379 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea

Cat. No.: B10865379
M. Wt: 322.9 g/mol
InChI Key: OGEPLMZYNGVTLY-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea is an organic compound with the molecular formula C₁₅H₁₅ClN₂S₂. This compound is characterized by the presence of a thiourea group, a chlorophenyl group, and a phenyl group.

Preparation Methods

The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]ethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea can be compared to other thiourea derivatives and chlorophenyl compounds:

    Thiourea Derivatives: Compounds such as 1-phenyl-3-(2-thienyl)thiourea and 1-(4-methylphenyl)-3-phenylthiourea share similar structural features but differ in their biological activities and chemical reactivity.

    Chlorophenyl Compounds: 4-chlorophenyl isothiocyanate and 4-chlorophenylhydrazine are examples of compounds with the chlorophenyl group, but they exhibit different chemical properties and applications.

The uniqueness of this compound lies in its combination of the chlorophenyl and thiourea groups, which confer specific chemical reactivity and biological activity that are not observed in other similar compounds .

Properties

Molecular Formula

C15H15ClN2S2

Molecular Weight

322.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylthiourea

InChI

InChI=1S/C15H15ClN2S2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19)

InChI Key

OGEPLMZYNGVTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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